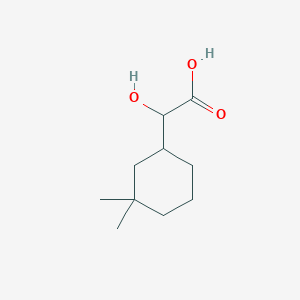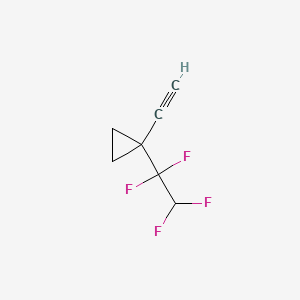
1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane is a fluorinated organic compound characterized by its unique structure, which includes a cyclopropane ring substituted with an ethynyl group and a tetrafluoroethyl group
準備方法
The synthesis of 1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Tetrafluoroethyl Group: The tetrafluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated reagent.
Addition of the Ethynyl Group: The ethynyl group can be added through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.
化学反応の分析
1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace one of the fluorine atoms, forming new derivatives.
Addition: The ethynyl group can participate in addition reactions with halogens or hydrogen halides, leading to the formation of dihalo or haloalkene products.
科学的研究の応用
1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane has several scientific research applications:
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with high thermal stability and chemical resistance.
Pharmaceuticals: Its potential bioactivity is being explored for the development of new drugs, particularly those targeting specific enzymes or receptors.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Electronics: Due to its electronic properties, it is being investigated for use in organic electronics and as a component in semiconductors.
作用機序
The mechanism by which 1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane exerts its effects depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. In catalysis, the compound can act as a ligand, coordinating with metal centers to form active catalytic species that facilitate chemical reactions.
類似化合物との比較
1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane can be compared with other fluorinated cyclopropane derivatives, such as:
1,1,2,2-Tetrafluoroethylcyclopropane: Lacks the ethynyl group, resulting in different reactivity and applications.
1-Ethynylcyclopropane: Lacks the tetrafluoroethyl group, leading to lower chemical stability and different electronic properties.
1-(1,1,2,2-Tetrafluoroethyl)cyclopropane:
The presence of both the ethynyl and tetrafluoroethyl groups in this compound makes it unique, providing a combination of high reactivity and stability, which is advantageous for various applications.
特性
分子式 |
C7H6F4 |
|---|---|
分子量 |
166.12 g/mol |
IUPAC名 |
1-ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane |
InChI |
InChI=1S/C7H6F4/c1-2-6(3-4-6)7(10,11)5(8)9/h1,5H,3-4H2 |
InChIキー |
LVMBVTYYUPDLTF-UHFFFAOYSA-N |
正規SMILES |
C#CC1(CC1)C(C(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol](/img/structure/B13608991.png)
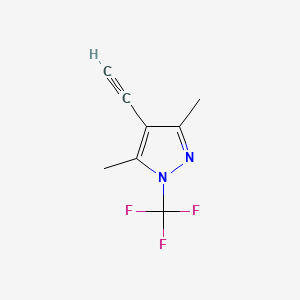
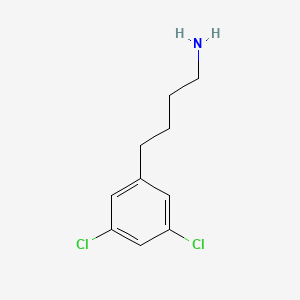
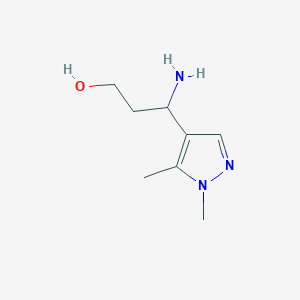
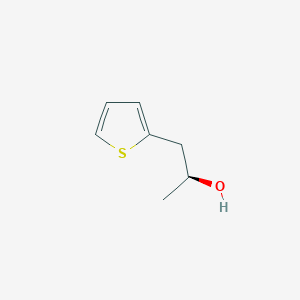
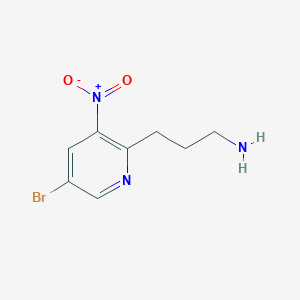

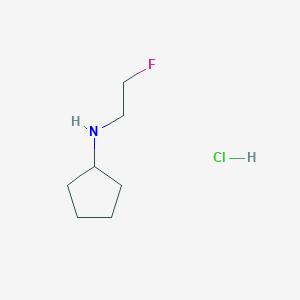

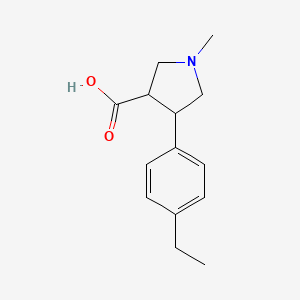
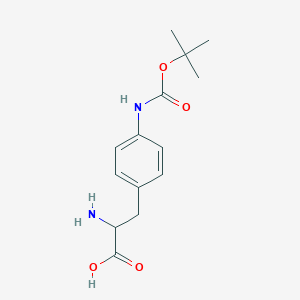
![[4-(Trifluoromethyl)phenyl]nitromethane](/img/structure/B13609059.png)
